2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}
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Overview
Description
2,2’-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a disulfide linkage, chloro-substituted benzamide groups, and diethylaminoethyl side chains, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} typically involves the reaction of 4-chloro-N-[2-(diethylamino)ethyl]benzamide with a disulfide-forming reagent. One common method is to react 4-chloro-N-[2-(diethylamino)ethyl]benzamide with sodium disulfide in an aqueous medium at room temperature. The reaction proceeds through the formation of a disulfide bond between two molecules of 4-chloro-N-[2-(diethylamino)ethyl]benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the chloro groups under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
2,2’-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} involves its interaction with specific molecular targets. The disulfide bond can undergo redox reactions, influencing the redox state of biological systems. The chloro and diethylaminoethyl groups can interact with enzymes or receptors, modulating their activity. The compound’s antibacterial properties may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-[2-(diethylamino)ethyl]benzamide: A precursor in the synthesis of the title compound.
2,2’-Disulfanediylbis(4-chloroaniline): Another disulfide-linked compound with similar structural features.
Uniqueness
2,2’-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide} is unique due to its combination of disulfide linkage, chloro-substituted benzamide groups, and diethylaminoethyl side chains. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
64324-25-0 |
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Molecular Formula |
C26H36Cl2N4O2S2 |
Molecular Weight |
571.6 g/mol |
IUPAC Name |
4-chloro-2-[[5-chloro-2-[2-(diethylamino)ethylcarbamoyl]phenyl]disulfanyl]-N-[2-(diethylamino)ethyl]benzamide |
InChI |
InChI=1S/C26H36Cl2N4O2S2/c1-5-31(6-2)15-13-29-25(33)21-11-9-19(27)17-23(21)35-36-24-18-20(28)10-12-22(24)26(34)30-14-16-32(7-3)8-4/h9-12,17-18H,5-8,13-16H2,1-4H3,(H,29,33)(H,30,34) |
InChI Key |
QDHBRHPYQNECMT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)Cl)SSC2=C(C=CC(=C2)Cl)C(=O)NCCN(CC)CC |
Origin of Product |
United States |
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